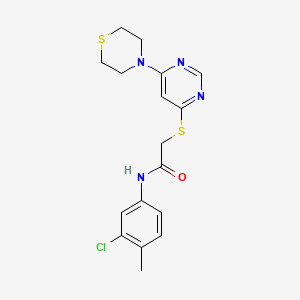

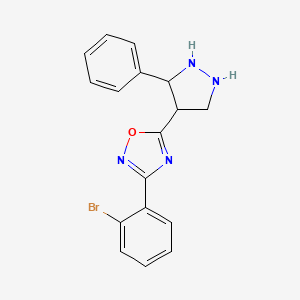

![molecular formula C23H26N2O2 B2943587 5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850828-14-7](/img/structure/B2943587.png)

5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one”, there are related compounds that have been synthesized. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique

Antimicrobial Activity

Research on derivatives of chromen-2-one, such as the synthesis of novel compounds with a benzylpiperazin-1-yl)propoxy group, has shown significant antibacterial and antifungal activity. These compounds were synthesized through reductive amination and characterized using various spectroscopic techniques. Their antimicrobial efficacy was comparable to standard treatments, as demonstrated in in vitro tests. Further, molecular docking studies with oxidoreductase proteins suggested a correlation between the compounds' structure and their inhibitory potency, providing insight into their mode of action (Mandala et al., 2013).

Telomerase Inhibition for Cancer Therapy

A series of chromen-4-one derivatives, including those similar to 5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, have been investigated for their potential as telomerase inhibitors, a promising avenue for cancer treatment. One compound in particular exhibited high anticancer activity against various cell lines and was able to significantly reduce telomerase activity, which is often upregulated in cancer cells. This effect was attributed to the downregulation of dyskerin expression, a crucial component of the telomerase complex, highlighting the therapeutic potential of these compounds (Wang et al., 2018).

Synthesis and Catalysis

In the realm of synthetic chemistry, chromen-2-one derivatives have been utilized in the development of novel catalysts and synthetic methodologies. For instance, silica-bonded N-propylpiperazine sulfamic acid has been employed as a recyclable catalyst for synthesizing a variety of chromenopyrimidinone derivatives. This method offers advantages such as high yields, cleaner reactions, and straightforward procedures, expanding the toolkit available for chemical synthesis and highlighting the versatility of chromen-2-one frameworks (Ghashang et al., 2015).

Orientations Futures

The future directions for research on “5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in chromen-2-one derivatives in medicinal chemistry , this compound could be a valuable subject for future studies.

Propriétés

IUPAC Name |

5,7,8-trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-16-13-17(2)22-19(14-21(26)27-23(22)18(16)3)15-24-9-11-25(12-10-24)20-7-5-4-6-8-20/h4-8,13-14H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPOVBHJORHVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

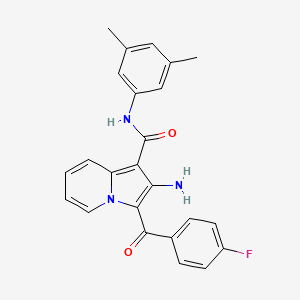

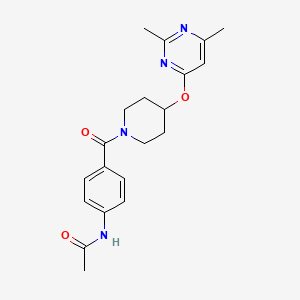

![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)

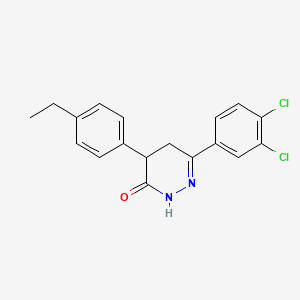

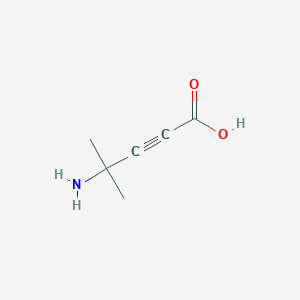

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)

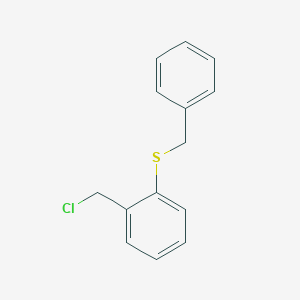

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)

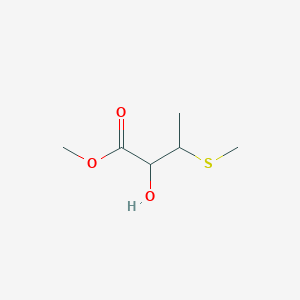

![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2943527.png)